Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate
Description
Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate is a synthetic organic compound featuring a proline-derived peptide backbone modified with a naphthalene sulfonyl group and a methyl benzoate moiety. Its structure combines aromatic (naphthalene, benzoate) and peptidomimetic (prolyl) elements, making it relevant for studies in medicinal chemistry, crystallography, and supramolecular interactions. This compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (via SHELX ) and hydrogen-bonding analysis (via graph set methods ), for characterization.
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 4-[(1-naphthalen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H22N2O5S/c1-30-23(27)17-8-11-19(12-9-17)24-22(26)21-7-4-14-25(21)31(28,29)20-13-10-16-5-2-3-6-18(16)15-20/h2-3,5-6,8-13,15,21H,4,7,14H2,1H3,(H,24,26) |
InChI Key |
XTQPRDKTPSGOEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with proline to form 1-(naphthalen-2-ylsulfonyl)proline. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate is compared with three analogs (Table 1):
Table 1: Structural and Functional Comparison
*Estimated via computational tools due to lack of experimental data in provided evidence.
Structural Differences and Implications
- Aromatic vs. Aliphatic Backbones : Unlike naptalam (a herbicide with a carboxylate group ), the target compound lacks ionizable acidic protons, reducing solubility in aqueous media but enhancing membrane permeability.
- Sulfonyl Group vs.
- Proline vs. Pyrrolidine : The prolyl residue introduces a constrained cyclic structure absent in 1-(naphthalen-2-ylsulfonyl)pyrrolidine, affecting conformational flexibility and intermolecular interactions.
Physicochemical Properties
- Solubility : The methyl ester in the target compound reduces polarity compared to naptalam’s free carboxylate, likely decreasing water solubility.
- Thermal Stability : Sulfonyl-containing compounds (e.g., target compound and 1-(naphthalen-2-ylsulfonyl)pyrrolidine) exhibit higher thermal stability due to strong C-S and S=O bonds, as observed in analogous sulfonamides .
Crystallographic Behavior
X-ray studies of similar sulfonamide-proline derivatives reveal:
- Hydrogen-Bonding Networks : Sulfonyl oxygen atoms often act as acceptors, forming motifs like $ R_2^2(8) $ or $ C(4) $ chains, critical for crystal stability .
- Torsional Flexibility : Proline’s pyrrolidine ring restricts rotation, leading to well-defined conformations in crystals, as resolved via SHELXL and visualized in ORTEP-3 .
Notes and Limitations
Data Gaps : Experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence; comparisons rely on analogous structures.
Methodological References : Crystallographic tools (SHELX , ORTEP-3 , WinGX ) and hydrogen-bonding analysis are critical for characterizing such compounds.
Synthesis Pathways: The target compound’s synthesis likely parallels sulfonamide-proline conjugates, involving sulfonylation of proline followed by coupling to methyl 4-aminobenzoate.
Biological Activity
Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a naphthalene sulfonamide moiety and a benzoate group. This structure is believed to contribute to its biological activity, particularly in targeting specific receptors or enzymes.
The mechanisms through which this compound exerts its effects are still being elucidated. Preliminary studies suggest that it may act through the following pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It could interact with various receptors, potentially modulating signaling pathways that affect cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:
- Case Study: A study involving human breast cancer MCF-7 cells showed that the compound significantly reduced cell viability with an IC50 value of approximately 27 nM, indicating potent anticancer activity .
Antiparasitic Effects
Emerging evidence suggests that this compound may also possess antiparasitic activity . In vitro assays have indicated effectiveness against various parasitic infections, although specific data on efficacy against particular parasites is limited.
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 27 nM | |
| Antiparasitic | Various (in vitro) | Not specified |
Research Findings
- Anticancer Studies : In-depth investigations reveal that this compound may induce apoptosis in cancer cells through mitochondrial pathways, suggesting a dual mechanism involving both direct cytotoxicity and modulation of apoptotic signals.
- Antiparasitic Screening : Initial screenings have shown promising results against protozoan parasites, although further studies are required to determine the specific mechanisms and efficacy in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
